The synthesis of benexate hydrochloride involves several steps, typically starting from benzyl derivatives and cyclohexylcarboxylic acids. The process includes:
Technical details regarding the synthesis can vary, but methods such as differential scanning calorimetry and powder X-ray diffraction are employed to analyze the purity and crystalline form of the synthesized compound .
The molecular formula of benexate hydrochloride is , with a molar mass of approximately 409.486 g/mol . The compound features a complex structure that includes:
The three-dimensional structure can be modeled using software tools that allow visualization of its spatial configuration, which is critical for understanding its interaction with biological receptors .
Benexate hydrochloride participates in various chemical reactions that are relevant to its pharmacological activity:
These reactions are significant for understanding how benexate exerts its therapeutic effects in treating gastric ulcers .
The mechanism of action of benexate hydrochloride primarily involves:
Research shows that these mechanisms collectively contribute to the drug's efficacy in promoting ulcer healing and reducing gastric injury .
Benexate hydrochloride exhibits several notable physical and chemical properties:
Understanding these properties is crucial for optimizing formulations and ensuring effective delivery in clinical settings .
Benexate hydrochloride has several scientific uses:
Benexate hydrochloride (C₂₃H₂₈ClN₃O₄; molecular weight: 445.94 g/mol) is a synthetic anti-ulcer agent featuring a stereochemically complex architecture [5] [8]. Its structure comprises three critical domains: (1) A benzyl salicylate moiety with ester-linked benzoate and phenylmethyl groups, enabling hydrophobic interactions; (2) A trans-4-(guanidinomethyl)cyclohexanecarboxylate unit containing a basic guanidinium group (pKa ~13) that facilitates hydrochloride salt formation; and (3) Two defined stereocenters in the cyclohexane ring (1S,3S configuration) that influence its biological activity [5] [8]. The hydrochloride salt crystallizes as colorless blocks from methanol/ether solutions with a melting point of 83°C [8]. X-ray crystallography confirms the protonation of the guanidine nitrogen, creating a chloride ion pair that enhances crystalline stability [8].
Table 1: Key Functional Groups in Benexate Hydrochloride
Functional Group | Structural Role | Pharmacological Significance |
---|---|---|
Guanidinium ion (protonated) | Salt formation site | Enhances water solubility via ionic character |
Ester linkage | Connects salicylate and cyclohexane units | Susceptible to enzymatic hydrolysis in vivo |
Benzyl benzoate | Aromatic hydrophobic domain | Facilitates membrane penetration |
Cyclohexane ring | Chair conformation with trans substituents | Provides stereospecificity for target interaction |
Despite its ionic nature, benexate hydrochloride exhibits poor aqueous solubility (0.1–0.5 mg/mL at 25°C), primarily due to its high molecular weight (445.94 g/mol) and extensive hydrophobic surface area [2] [5]. This limitation severely restricts its oral bioavailability, as dissolution is the rate-limiting step in gastrointestinal absorption. Dynamic vapor sorption (DVS) analyses reveal that the crystalline hydrochloride salt is moderately hygroscopic, absorbing <0.5% moisture at 25°C/60% relative humidity (RH) [2]. However, exposure to >75% RH induces deliquescence, causing irreversible amorphous transformation and chemical degradation via ester hydrolysis [2]. This moisture sensitivity complicates manufacturing and storage, necessitating controlled humidity environments during tablet processing.
Crystal engineering strategies have been deployed to optimize benexate's solid-state properties. Anion-exchange techniques produce novel salts with artificial sweeteners, leveraging their dual role as counterions and taste-masking agents [2]. Benexate saccharinate monohydrate and benexate cyclamate are synthesized by reacting benexate hydrochloride with sodium saccharinate dihydrate or sodium cyclamate in ethanol/water (1:1) at 60°C [2]. Single-crystal X-ray diffraction confirms that saccharinate forms a monohydrated layered structure with π-π stacking between benzoate rings, while cyclamate generates a hydrogen-bonded network via N–H⋯O interactions [2]. Both salts exhibit superior thermal stability, with decomposition temperatures >180°C (vs. 83°C melting of hydrochloride), attributable to their high lattice energies [2].
To address solubility limitations, benexate hydrochloride is complexed with β-cyclodextrin (β-CD) (1:1 molar ratio; molecular weight: 1580.92 g/mol for the complex) [4] [8]. The formation mechanism involves hydrophobic inclusion of the benzyl salicylate moiety within β-CD's central cavity (diameter: 6.0–6.5 Å), evidenced by NMR chemical shift changes and phase-solubility diagrams (Aₗ-type profile) . This complexation increases aqueous solubility 3.5-fold compared to free benexate hydrochloride and shields the ester group from acid-catalyzed hydrolysis in gastric fluid [8]. The complex (trademarked Lonmiel or Ulgut) is prepared by co-precipitation: benexate hydrochloride and β-CD are dissolved in warm water, followed by cooling and filtration to isolate the clathrate [8].
Table 2: Properties of Benexate Hydrochloride-β-Cyclodextrin Complex
Parameter | Free Benexate HCl | β-CD Complex | Change (%) |
---|---|---|---|
Aqueous solubility (mg/mL) | 0.32 ± 0.05 | 1.12 ± 0.11 | +250% |
Gastric acid stability (t₁/₂, pH 1.2) | 45 min | 120 min | +167% |
Hygroscopicity (wt gain at 75% RH) | 5.2% | 1.8% | -65% |
Dissolution rate (k, min⁻¹) | 0.018 | 0.052 | +189% |
Given benexate's intrinsic bitterness, anion exchange with non-toxic sweeteners creates palatable salts without compromising solubility [2]. Saccharin (pKa 1.6) and cyclamic acid (pKa 1.9) are selected as counterions due to their high acidity, ensuring ΔpKa >3 relative to benexate's guanidine group (pKa 13) – a prerequisite for stable salt formation [2]. The synthesis involves dissolving benexate hydrochloride and sodium saccharinate/cyclamate in ethanol:water (1:1), followed by cooling crystallization. The resulting salts achieve dual functionality:
Novel sweetener salts outperform conventional hydrochloride and β-CD formulations in key physicochemical parameters:
Table 3: Performance Comparison of Benexate Formulations
Formulation | Solubility (mg/mL, pH 1.2) | IDR (mg/cm²/min) | T₁₀₀% Dissolution (min) | Hygroscopicity Class |
---|---|---|---|---|
Benexate hydrochloride | 0.32 ± 0.03 | 0.11 ± 0.02 | >40 | Moderate |
β-CD complex | 1.12 ± 0.09 | 0.31 ± 0.04 | 25 ± 3 | Low |
Benexate saccharinate monohydrate | 4.85 ± 0.21 | 0.89 ± 0.07 | 8 ± 1 | Non-hygroscopic |
Benexate cyclamate | 3.97 ± 0.17 | 0.76 ± 0.05 | 10 ± 2 | Non-hygroscopic |
Dissolution kinetics: Saccharinate salt achieves 100% dissolution within 8 minutes – 5-fold faster than hydrochloride salt – attributed to its layered crystal packing that facilitates solvent penetration [2]. The cyclamate salt follows closely due to its hydrogen-bonded channels that enhance wettability [2]. Both salts maintain supersaturation for >2 hours, increasing bioavailability potential. Accelerated stability testing (40°C/75% RH, 6 months) confirms no recrystallization or polymorphic transitions in sweetener salts, whereas β-CD complexes show 5–8% dissociation [2]. This positions sweetener salts as promising alternatives for orally disintegrating tablets requiring rapid dissolution and taste masking.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: